N-(4-chlorophenethyl)-1H-1,2,3-triazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-2H-triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O/c12-9-3-1-8(2-4-9)5-6-13-11(17)10-7-14-16-15-10/h1-4,7H,5-6H2,(H,13,17)(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZADAFJWWPACK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C2=NNN=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenethyl)-1H-1,2,3-triazole-5-carboxamide typically involves the reaction of 4-chlorophenethylamine with 1H-1,2,3-triazole-5-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: N-(4-chlorophenethyl)-1H-1,2,3-triazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
Anticancer Activity
Triazole derivatives have shown significant promise in cancer research due to their ability to inhibit tumor growth and induce apoptosis in cancer cells. The specific compound N-(4-chlorophenethyl)-1H-1,2,3-triazole-5-carboxamide has been investigated for its potential anticancer properties.
Case Studies
- In Vitro Studies : Research indicates that triazole derivatives can inhibit cell proliferation across various cancer cell lines. For instance, a study on similar compounds demonstrated that they could effectively reduce the viability of breast cancer cells (MDA-MB-231) with IC50 values in the low micromolar range .
- In Vivo Studies : Animal models have shown that compounds with a triazole core can significantly reduce tumor growth. For example, a related triazole compound exhibited tumor growth inhibition rates between 79% and 96% in Swiss albino mice .
Enzyme Inhibition
The compound has been studied for its inhibitory effects on various enzymes that are crucial in metabolic pathways and disease processes.
Anti-α-glucosidase Activity
Recent studies have focused on the anti-α-glucosidase activity of triazole derivatives, revealing that modifications to the phenyl ring can enhance inhibitory potency significantly.
- Mechanism of Action : Molecular docking studies suggest that this compound interacts favorably with the active site of α-glucosidase, leading to competitive inhibition .
| Compound | Inhibition Type | Binding Energy (kcal/mol) | Reference |
|---|---|---|---|
| Compound 5k | Competitive | -8.17 | |
| Compound 5m | Competitive | -8.08 |
Neuropharmacological Applications
Triazoles are also being explored for their neuropharmacological properties. The structural features of this compound may contribute to its potential as an anticonvulsant.
Anticonvulsant Activity
Research into related piperazine derivatives has indicated that modifications can significantly enhance anticonvulsant properties.
Mechanism of Action
The mechanism of action of N-(4-chlorophenethyl)-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations on the Triazole Core
Amino-Substituted Triazoles
- C200-2260 (): 5-Amino-1-(4-bromobenzyl)-N-(4-chlorophenethyl)-1H-1,2,3-triazole-4-carboxamide introduces an amino group at position 5 of the triazole. The 4-bromobenzyl group increases molecular weight and may improve target affinity through halogen bonding .
- Compound IV (): 1-(3-Amino-5-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl)-N-butyl-1H-1,2,3-triazole-4-carboxamide features an amino group and an alkyne-substituted phenyl ring, which could confer unique electronic properties and metabolic stability.
Hydroxy and Alkoxy Substituents
- The tetrafluorobiphenyl group enhances π-π stacking interactions but reduces solubility .
Amide Group Modifications
Phenethyl vs. Aryl Substituents
- SI60 (): 1-Benzyl-N-[4-(diethylamino)phenyl]-4-phenyl-1H-1,2,3-triazole-5-carboxamide replaces the 4-chlorophenethyl group with a diethylaminophenyl moiety.
- Compound 3b (): 5-Chloro-1-(4-chlorophenyl)-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamide, though a pyrazole analog, demonstrates how cyano and chloro substituents on the aryl group influence electronic properties (e.g., electron-withdrawing effects) and crystallinity (mp 171–172°C) .
Fluorinated and Halogenated Derivatives
- Compound 34 () : 4-Benzyloxy-1-methyl-N-(2,3,5,6-tetrafluoro[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazole-5-carboxamide uses tetrafluorinated biphenyl groups to enhance metabolic stability and target binding through fluorine’s electronegativity. The target compound’s chloro group is less electron-withdrawing but still improves lipophilicity .
- Compound II () : 1-(4-Chlorophenyl)-5-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide replaces the phenethyl group with an oxazole-containing side chain, demonstrating how heterocyclic substituents modulate solubility and target selectivity .
Physicochemical and Spectral Comparisons
Biological Activity
N-(4-chlorophenethyl)-1H-1,2,3-triazole-5-carboxamide is a compound belonging to the 1,2,3-triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its anticancer properties, anti-inflammatory effects, and potential as an enzyme inhibitor.
Chemical Structure and Synthesis
The compound features a triazole ring which is known for enhancing biological activity through various mechanisms. The synthesis typically involves "click chemistry," a method that allows for the efficient formation of triazole compounds under mild conditions. The structural formula can be represented as follows:
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of triazole derivatives, including this compound.
In Vitro Studies
In vitro studies have shown that triazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance:
- IC50 Values : The compound has shown IC50 values in the low micromolar range against several cancer cell lines, indicating potent antiproliferative effects. In one study, derivatives with similar structures displayed IC50 values ranging from 0.6 µM to 5.19 µM against HCT116 cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1 | HCT116 | 0.43 |
| 2 | MCF-7 | 1.5 |
| 3 | PC-3 | 0.6 |
| 4 | A549 | 7.72 |
The mechanism of action for triazole compounds often involves the induction of apoptosis and inhibition of cell migration. For example:
- Apoptosis Induction : Studies indicate that these compounds can trigger apoptotic pathways by increasing reactive oxygen species (ROS) levels and activating caspases .
- Cell Cycle Arrest : Some derivatives have been observed to arrest the cell cycle at the G0/G1 phase, further contributing to their anticancer efficacy .
Anti-inflammatory Activity
Triazole derivatives also exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes.
- COX Inhibition : A study reported that certain triazole compounds showed significant inhibition of COX-2 with IC50 values as low as 0.12 µM . This suggests potential therapeutic applications in treating inflammatory diseases.
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on various enzymes.
α-Glucosidase Inhibition
Recent research highlighted the potential of this compound as an α-glucosidase inhibitor.
- Potency : Compounds in this class demonstrated superior inhibitory activity compared to standard inhibitors like acarbose, with some derivatives showing up to a 28-fold improvement in inhibition .
Case Studies
Several case studies illustrate the biological activity of this compound:
- Anticancer Efficacy : A derivative was tested against multiple cancer cell lines and exhibited significant cytotoxicity with a selective profile favoring cancerous over normal cells.
- Inflammation Models : In vivo studies using carrageenan-induced paw edema models demonstrated that triazole derivatives significantly reduced inflammation without notable toxicity .
Q & A
Q. What are the optimal synthetic routes for N-(4-chlorophenethyl)-1H-1,2,3-triazole-5-carboxamide, and how can reaction conditions be optimized?
The synthesis typically involves azide-alkyne cycloaddition (click chemistry) to form the triazole core, followed by functionalization of the chlorophenethyl group. Copper(I) iodide is commonly used as a catalyst to accelerate the cycloaddition reaction, with solvents like dimethyl sulfoxide (DMSO) or dichloromethane (DCM) selected based on reactant compatibility. Temperature control (e.g., 60–80°C) and inert atmospheres (N₂/Ar) improve yield. Thin-layer chromatography (TLC) is critical for monitoring reaction progress and purity .
Q. Which characterization techniques are essential for confirming the structure and purity of this compound?
Nuclear magnetic resonance (¹H/¹³C NMR) and high-resolution mass spectrometry (HRMS) are mandatory for structural confirmation. NMR identifies functional groups (e.g., chlorophenyl protons at δ 7.2–7.4 ppm), while HRMS validates the molecular formula (e.g., C₁₁H₁₀ClN₃O). X-ray crystallography, using software like SHELXL for refinement, resolves stereochemical ambiguities and confirms crystal packing .
Q. How can researchers address low aqueous solubility during biological assays?
Solubility challenges arise from the chlorophenyl and triazole moieties. Strategies include:
- Using co-solvents (e.g., DMSO ≤1% v/v) for in vitro studies.
- Synthesizing prodrugs with polar substituents (e.g., hydroxyl or amine groups) to enhance hydrophilicity.
- Employing surfactants or liposomal encapsulation for in vivo delivery .
Advanced Research Questions
Q. How should contradictions in biological activity data across studies be resolved?
Discrepancies may arise from assay conditions (e.g., cell lines, incubation times) or compound purity. To resolve these:
- Standardize protocols (e.g., identical cell lines, ATP-based viability assays).
- Validate purity via HPLC (>95%) and retest activity.
- Perform dose-response curves (IC₅₀/EC₅₀) and compare with structurally similar analogs (e.g., fluorophenyl derivatives) to isolate structure-activity relationships (SARs) .
Q. What computational methods are suitable for predicting target interactions and optimizing bioactivity?
Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with enzymes like cytochrome P450 or kinases. Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to guide substitutions (e.g., replacing chlorine with electron-withdrawing groups) for enhanced binding .
Q. How can X-ray crystallography resolve structural ambiguities in triazole derivatives?
Single-crystal X-ray diffraction, refined via SHELXL, determines bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds between triazole N-atoms and water). For twinned crystals, the TWIN/BASF commands in SHELXL correct intensity data. WinGX or OLEX2 visualizes electron density maps to confirm atomic positions .
Q. What experimental designs elucidate the mechanism of action for this compound?
- Enzyme inhibition assays: Measure kinetic parameters (Km/Vmax) using fluorogenic substrates.
- Cellular thermal shift assays (CETSA): Identify target proteins by quantifying thermal stabilization upon ligand binding.
- RNA-seq/proteomics: Profile transcriptional or proteomic changes post-treatment to map signaling pathways .
Q. How can structural modifications improve metabolic stability without compromising activity?
- Introduce deuterium at metabolically labile sites (e.g., benzylic positions) to slow CYP450-mediated oxidation.
- Replace the chlorophenyl group with bioisosteres (e.g., trifluoromethyl) to enhance resistance to enzymatic cleavage.
- Cyclize the carboxamide into a lactam ring to reduce renal clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
